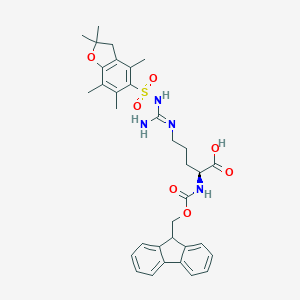

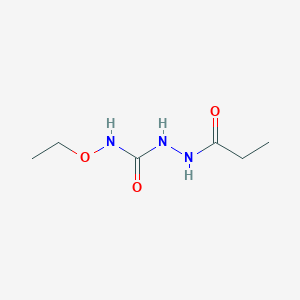

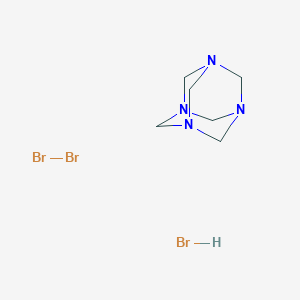

![molecular formula C13H18N2O4 B136169 benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate CAS No. 152169-60-3](/img/structure/B136169.png)

benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Enantioselective Synthesis Analysis

The synthesis of benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate is not directly reported in the provided papers. However, a related synthesis process is described for a similar compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which is an intermediate for CCR2 antagonists. The key step in this synthesis is an iodolactamization, which is part of a sequence that was optimized to a single-pot transformation for increased efficiency .

Molecular Structure Analysis

While the exact molecular structure of benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate is not discussed, the structure of related compounds such as benzyl N-nitrosocarbamates with various functionalities is reported. These compounds were synthesized and characterized, indicating the potential for designing photolabile structures for controlled release applications .

Chemical Reactions Analysis

The papers provided do not detail reactions specifically involving benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate. However, they do discuss reactions of similar compounds. For instance, the oxidative photochemical cyclization of ethyl 3-(indol-3-yl)-3-oxo-2-phenylpropanoate derivatives to synthesize benzo[a]carbazoles is described, which involves a CuBr2-promoted transformation . Additionally, the N-acyl-Pictet–Spengler reaction is used for the synthesis of 1-benzyltetrahydroisoquinolines, where the ethoxycarbonyl group serves as both an activating and protective group .

Physical and Chemical Properties Analysis

The papers do not provide specific information on the physical and chemical properties of benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate. However, the synthesis of multi-13C-labelled methyl N-(1H-benzimidazol-2-yl)carbamates is reported, which includes NMR and mass spectral data that could be relevant for understanding the properties of structurally related carbamates . Additionally, the kinetics and mechanism of the cyclization of ethyl N-[o-(N-hydroxycarbamoyl)benzoyl]carbamate to N-hydroxyphthalimide are studied, providing insights into the reactivity of carbamate compounds .

科学的研究の応用

Antimitotic Agents

- The compound's derivatives have shown promise as antimitotic agents. Chiral isomers of related compounds demonstrate activity in biological systems, with specific isomers showing more potency. This indicates potential applications in cancer research and therapy (Temple & Rener, 1992).

Antineoplastic and Antifilarial Agents

- Certain alkyl derivatives of benzyl carbamates exhibit significant growth inhibition in L1210 cells and demonstrate in vivo antifilarial activity. This suggests their use as potential antineoplastic and antifilarial agents (Ram et al., 1992).

Analgesic Activity

- Some substituted derivatives of benzyl carbamates have been found to have considerable analgesic activity. This opens up avenues for their use in pain management (Rádl et al., 2000).

Selective Inhibitors

- Novel sulfonamide-based benzyl carbamates have been developed as selective inhibitors of specific enzymes like butyrylcholinesterase (BChE), indicating potential applications in treating neurodegenerative diseases (Magar et al., 2021).

Sustainable Synthesis Methods

- There is ongoing research into eco-friendly and sustainable methods for the synthesis of carbamates, including benzyl carbamates. This is crucial for developing environmentally responsible pharmaceutical manufacturing processes (Lanzillotto et al., 2015).

Antitumor Activity

- Derivatives of benzyl carbamates are being explored for their antitumor properties. This includes research into their mechanisms of action and potential applications in cancer treatment (Jasztold-Howorko et al., 1994).

特性

IUPAC Name |

benzyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-10(12(16)15(2)18-3)14-13(17)19-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,17)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWLCBIYQXRMNO-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

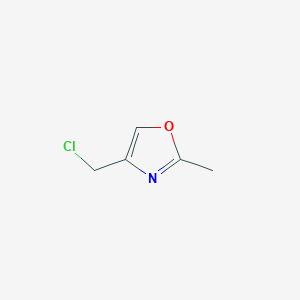

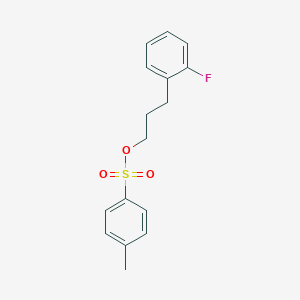

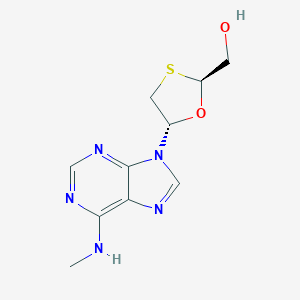

![[(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136114.png)

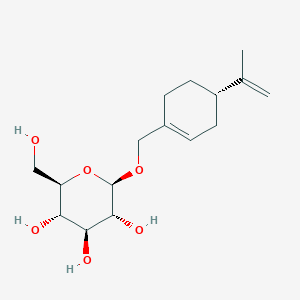

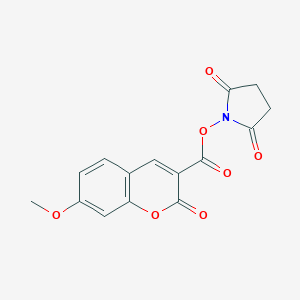

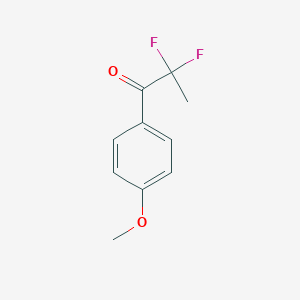

![Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B136117.png)

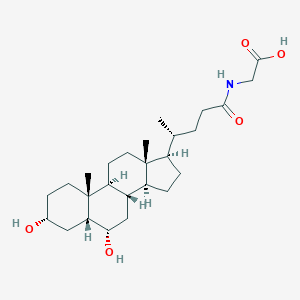

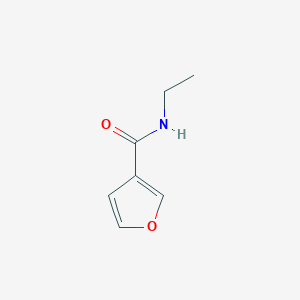

![(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid](/img/structure/B136118.png)